The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide is a member of the triazole family, specifically characterized by the presence of a 1,2,4-triazole ring. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
This compound can be classified as a triazole derivative, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. The chemical structure features a triazole ring linked to an acetamide group and a sulfanyl moiety, indicating its potential as a bioactive agent. The compound's CAS number is 665017-47-0, and it has a molecular formula of C18H18BrClN5OS with a molecular weight of approximately 404.83 g/mol .
The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide involves several key steps:
The molecular structure of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide can be represented using various structural formulas:
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br)Cl
AMETYGCOWNQACU-UHFFFAOYSA-N
The structure features:
The compound can participate in various chemical reactions that are typical for triazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or to develop derivatives with improved properties.
The mechanism of action for compounds like 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide often involves:
Relevant data on solubility and stability should be obtained from experimental studies or literature .
The applications of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide include:
This compound exemplifies the importance of triazole derivatives in medicinal chemistry and their potential for further development into therapeutic agents.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5